5(6)-Carboxytetramethylrhodamine

描述

Historical Context and Evolution of Rhodamine Dyes

The story of rhodamine dyes begins in the late 19th century, with their initial synthesis marking a significant milestone in the development of synthetic colorants. nih.gov These compounds, belonging to the triarylmethane class of dyes, are derivatives of xanthene. wikipedia.org The German chemist Adolf von Baeyer is credited with the synthesis of the first xanthene-based fluorophore, fluorescein (B123965), in 1871. biotium.com This paved the way for the development of rhodamines in 1887 by the industrial chemist Ceresole, who named them after the Greek word "rhodon" for rose, reflecting their characteristic color. fluorofinder.com

Early rhodamines were primarily used for coloring textiles and inks. nih.gov However, their utility in biological sciences soon became apparent. Compared to their predecessor fluorescein, rhodamine dyes offered enhanced photostability, reduced pH sensitivity, and longer emission wavelengths, which helped to minimize background autofluorescence from tissues. biotium.comfluorofinder.com Over the years, further refinements and the creation of various derivatives, such as Oregon Green and Texas Red, expanded the palette of fluorescent tools available to researchers. fluorofinder.com

Significance of Tetramethylrhodamine (B1193902) Derivatives in Fluorescent Labeling

Among the family of rhodamine dyes, tetramethylrhodamine (TMR) and its derivatives have gained widespread popularity for fluorescent labeling. mobitec.com TMR derivatives are prized for their bright fluorescence, photostability, and versatility in being conjugated to a wide array of biomolecules. lifetein.com These characteristics make them ideal for a variety of applications, including immunochemistry, where they are used to create fluorescently labeled antibodies and avidin (B1170675) derivatives. mobitec.com

The core structure of tetramethylrhodamine can be chemically modified to include reactive groups that facilitate covalent bonding to proteins, peptides, and nucleic acids. lifetein.comcaymanchem.com This ability to be attached to biomolecules without significantly altering their biological function is a key factor in their extensive use.

Overview of 5(6)-Carboxytetramethylrhodamine as a Research Probe

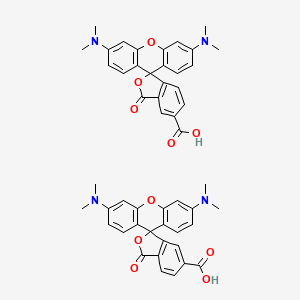

A particularly important derivative is this compound, often abbreviated as 5(6)-TAMRA. This compound is a mixture of two isomers, where the carboxylic acid group is located at either the 5 or 6 position of the bottom phenyl ring. aatbio.com This carboxylic acid group is a crucial feature, as it allows for the covalent attachment of the dye to primary and secondary amine groups on biomolecules through a process often mediated by carbodiimides. aatbio.comsigmaaldrich.com

5(6)-TAMRA is a bright, orange-fluorescent dye that is extensively used to label peptides, proteins, and oligonucleotides. medchemexpress.comabcam.com Its favorable spectral properties, including a high extinction coefficient and good quantum yield, contribute to its strong fluorescent signal. lifetein.com These attributes have solidified the position of this compound as a workhorse fluorescent probe in a multitude of biomedical research applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical characteristics of this compound is essential for its effective application in scientific research. These properties dictate its behavior in different environments and its suitability for various labeling and detection techniques.

Chemical Structure and Synthesis

The chemical formula for this compound is C₂₅H₂₂N₂O₅, and it has a molecular weight of 430.45 g/mol . sigmaaldrich.com The structure consists of a xanthene core with two dimethylamino groups and a carboxyphenyl substituent. The presence of the carboxylic acid group, as a mixture of the 5- and 6-isomers, is the key functional feature for its use in bioconjugation. researchgate.net

A practical and scalable synthesis method for producing isomerically pure 5- and 6-carboxytetramethylrhodamines has been reported. researchgate.netacs.org The process involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640). This reaction yields a mixture of dicarboxybenzophenones, which can then be separated. Subsequently, the individual benzophenones are reacted with 3-dimethylaminophenol to produce the separate 5- or 6-carboxytetramethylrhodamine (B1664190) isomers. researchgate.netacs.org

Spectroscopic Properties

The fluorescence of this compound is central to its utility. It is characterized by its absorption and emission spectra.

| Property | Value (in Methanol) |

| Excitation Maximum (λex) | ~543 nm |

| Emission Maximum (λem) | ~572 nm |

| Molar Extinction Coefficient (ε) | ≥85,000 cm⁻¹M⁻¹ |

Data sourced from Sigma-Aldrich and other suppliers. sigmaaldrich.comsigmaaldrich.com

The dye is efficiently excited by the 543 nm spectral line of a green He-Ne laser and the 546 nm line from mercury-arc lamps, which are common light sources in fluorescence microscopes. empbiotech.com The fluorescence quantum yield of TAMRA conjugates is generally lower than that of fluorescein conjugates; however, their superior photostability often results in brighter and more durable signals. empbiotech.com

Applications in Biomedical Research

The versatility of this compound has led to its adoption in a wide array of techniques within biomedical research, enabling the study of cellular components and molecular interactions with high specificity and sensitivity.

Fluorescence Microscopy

In fluorescence microscopy, 5(6)-TAMRA is a widely used fluorescent probe. sigmaaldrich.com Its bright signal and high photostability make it an excellent choice for labeling and visualizing specific proteins, peptides, and other molecules within cells and tissues. lifetein.comempbiotech.com For instance, it can be used to study the distribution of cell-penetrating peptides. sigmaaldrich.comscientificlabs.co.uk

Flow Cytometry

Flow cytometry is a powerful technique for analyzing and sorting cells based on their physical and chemical characteristics. nih.gov 5(6)-TAMRA can be conjugated to antibodies or other molecules that bind to specific cell surface or intracellular markers. This allows for the identification and quantification of cell populations expressing those markers. lifetein.com The evolution of flow cytometry, including spectral and imaging flow cytometry, has further enhanced the utility of fluorescent dyes like TAMRA in obtaining detailed single-cell data. nih.gov

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a phenomenon that occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 10-100 Å). 101.200.202wikipedia.org Energy is transferred non-radiatively from the excited donor to the acceptor. wikipedia.org 5(6)-TAMRA is frequently used as an acceptor in FRET pairs, often with a donor like fluorescein. cgohlke.cominstras.com This technique is highly sensitive to the distance between the donor and acceptor and is therefore a valuable tool for studying molecular interactions, such as protein-protein interactions and conformational changes in biomolecules like DNA and RNA. 101.200.202cgohlke.com

Oligonucleotide Labeling and Nucleic Acid Detection

This compound is extensively used for labeling oligonucleotides, which are short single or double-stranded DNA or RNA molecules. abcam.commedchemexpress.com The dye can be attached to the 5'- or 3'-ends, or even internally. abcam.com Labeled oligonucleotides are crucial for a variety of applications, including DNA sequencing and as probes for detecting specific nucleic acid sequences. medchemexpress.commedchemexpress.com The ability to attach fluorescent tags to oligonucleotides is a cornerstone of many molecular biology techniques. nih.govnih.gov

Immunofluorescence Assays

Immunofluorescence assays utilize antibodies labeled with fluorescent dyes to detect specific antigens in cells or tissues. 5(6)-TAMRA-labeled antibodies are commonly employed in these assays due to the dye's bright and stable fluorescence. mobitec.com This allows for the precise localization of target antigens within cellular compartments or tissue structures when visualized with a fluorescence microscope.

属性

IUPAC Name |

3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25;1-26(2)15-6-9-18-21(12-15)31-22-13-16(27(3)4)7-10-19(22)25(18)20-11-14(23(28)29)5-8-17(20)24(30)32-25/h2*5-13H,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFYZITRTUEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isomeric Purity for 5 6 Carboxytetramethylrhodamine

Strategies for Synthesis of Carboxytetramethylrhodamine Isomers

The primary route to carboxytetramethylrhodamine isomers involves the condensation of a substituted benzophenone (B1666685) with a substituted phenol. The specific starting materials and reaction conditions are crucial in determining the final product's isomeric composition.

Reaction Pathways Employing Benzenetricarboxylic Anhydrides

A key strategy for the synthesis of 5- and 6-carboxytetramethylrhodamine (B1664190) involves the use of 1,2,4-benzenetricarboxylic anhydride (B1165640). researchgate.netacs.org The synthesis begins with the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of two isomeric benzophenone intermediates: 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone and 4-dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone. researchgate.netacs.org These intermediates are the precursors to the final 5- and 6-TAMRA isomers, respectively.

The subsequent step involves the condensation of these separated benzophenone intermediates with a second equivalent of 3-dimethylaminophenol. researchgate.netacs.org This cyclization reaction, typically carried out in a high-boiling solvent like propionic acid, leads to the formation of the xanthene core of the rhodamine dye. researchgate.net Specifically, the reaction of the 2',4'-dicarboxybenzophenone isomer with 3-dimethylaminophenol yields 5-carboxytetramethylrhodamine (B559615), while the 2',5'-dicarboxybenzophenone isomer produces 6-carboxytetramethylrhodamine. researchgate.net

Isolation and Purification of Isomerically Pure 5- and 6-Carboxytetramethylrhodamine

The separation of the 5- and 6-carboxytetramethylrhodamine isomers is a critical step in obtaining pure compounds. The initial mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones, formed from the reaction of 3-dimethylaminophenol and trimellitic anhydride, can be separated into individual isomers. researchgate.net This separation is often achieved through recrystallization from a mixture of methanol (B129727) and acetic acid. researchgate.netacs.org

Once the individual benzophenone precursors are isolated, they are reacted separately to produce the corresponding isomerically pure 5- or 6-carboxytetramethylrhodamine. researchgate.netacs.org The final products can be further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity. vwr.com The distinct retention times of the two isomers in HPLC allow for their effective separation.

Table 1: Physicochemical Properties of Carboxytetramethylrhodamine Isomers

| Property | 5-Carboxytetramethylrhodamine | 6-Carboxytetramethylrhodamine |

|---|---|---|

| Molecular Formula | C25H22N2O5 | C25H22N2O5 |

| Molecular Weight | 430.45 g/mol sigmaaldrich.com | 430.45 g/mol |

| Excitation Maximum (approx.) | 540-560 nm caymanchem.com | 546 nm vwr.com |

| Emission Maximum (approx.) | 580 nm caymanchem.com | 579 nm vwr.com |

| Appearance | Dark red to grey-purple powder sigmaaldrich.com | Dark red to grey-purple powder |

Challenges in Regioisomer Control and Separation in Carboxytetramethylrhodamine Synthesis

A significant challenge in the synthesis of carboxytetramethylrhodamine is the control of the regioselectivity of the initial acylation reaction. The reaction of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride inherently produces a mixture of isomers because the anhydride can be attacked at two different positions. researchgate.netresearchgate.net This lack of complete regiocontrol necessitates the subsequent separation of the isomeric intermediates or the final products, which can be a tedious and costly process. researchgate.net While methods for separating the isomers exist, developing a synthetic route that yields a single isomer directly would be a significant advancement in the field.

Derivatization for Bioconjugation Accessibility

To be useful in biological applications, the carboxylic acid group of carboxytetramethylrhodamine must be activated to react with functional groups on biomolecules, such as amines. This is typically achieved by converting the carboxylic acid into a more reactive derivative.

Synthesis of Amine-Reactive Succinimidyl Esters of Carboxytetramethylrhodamine

A common method for activating the carboxylic acid is to convert it into an N-hydroxysuccinimidyl (NHS) ester. medchemleader.comabcam.com This is typically achieved by reacting the purified 5- or 6-carboxytetramethylrhodamine with a coupling agent, such as a carbodiimide (B86325), in the presence of N-hydroxysuccinimide. The resulting succinimidyl ester is an amine-reactive fluorescent probe that can readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. caymanchem.commedchemleader.com 5-TAMRA-SE is a frequently used reagent for this purpose. caymanchem.com

Preparation of Phosphoramidite (B1245037) Reagents for Oligonucleotide Synthesis

For the incorporation of carboxytetramethylrhodamine into synthetic oligonucleotides, it is converted into a phosphoramidite reagent. researchgate.netacs.orgnih.gov This involves reacting the hydroxyl group of a suitable linker, which has been attached to the dye, with a phosphitylating agent. nih.govaragen.com The resulting phosphoramidite can then be used in an automated DNA synthesizer to label oligonucleotides at specific positions. researchgate.netsigmaaldrich.com This method allows for the precise placement of the fluorescent dye within the DNA sequence, which is crucial for applications such as DNA sequencing and hybridization probes. biosearchtech.com The synthesis of these phosphoramidite reagents is a key technology that enables the widespread use of TAMRA in genomics and molecular diagnostics. researchgate.netacs.org

Development of Maleimide (B117702) Derivatives of Carboxytetramethylrhodamine

The development of maleimide derivatives of 5(6)-Carboxytetramethylrhodamine (5(6)-TAMRA) has been a significant advancement for the specific labeling of biomolecules. These derivatives are designed to be highly selective for thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and can be introduced into other molecules like nucleic acids. This thiol-reactivity provides a powerful tool for bioconjugation, allowing for the attachment of the fluorescent TAMRA dye to specific sites on a target molecule.

The core of this methodology lies in the chemical reaction between the maleimide group and a thiol. The maleimide group reacts with thiols under mild conditions, typically at a pH range of 7.0-7.5, to form a stable thioether bond. biotium.com This reaction is highly specific for thiols, as other nucleophilic groups like amines are generally protonated and thus unreactive at this pH. anaspec.com This selectivity allows for the precise labeling of cysteine residues in the presence of numerous lysine (B10760008) residues (which contain amine groups).

The synthesis of carboxytetramethylrhodamine maleimide derivatives generally involves the formation of an amide bond between the carboxylic acid group of 5(6)-TAMRA and an amine-containing maleimide. A common synthetic strategy is to activate the carboxylic acid of 5(6)-TAMRA using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). anaspec.comthermofisher.com The activated carboxyl group can then react with an amino-functionalized maleimide, for example, N-(2-aminoethyl)maleimide, to form the final product.

To enhance the performance of these fluorescent probes, derivatives with spacer arms have been developed. anaspec.com For instance, a C6 linker can be introduced between the TAMRA fluorophore and the maleimide group. This spacer helps to reduce potential quenching effects and can improve the fluorescence quantum yield of the conjugated dye. anaspec.com

Carboxytetramethylrhodamine maleimide is available both as a mixture of the 5- and 6-isomers and as purified single isomers. anaspec.comthermofisher.com While the mixed isomers are cost-effective and suitable for many applications, the purified single isomers are often preferred for studies where high reproducibility is critical, as the exact positioning of the dye can influence the properties of the resulting bioconjugate. thermofisher.com

Below are tables detailing the properties and characteristics of some commercially available TAMRA maleimide derivatives.

Table 1: Properties of 5(6)-TAMRA Maleimide Derivatives

| Property | 5(6)-TAMRA Maleimide (Mixed Isomers) | 5(6)-TAMRA C6 Maleimide |

| Reactive Group | Maleimide | Maleimide |

| Reactivity | Thiol (Sulfhydryl) | Thiol (Sulfhydryl) |

| Excitation Max (nm) | ~552 | ~540 |

| Emission Max (nm) | ~578 | ~565 |

| Spacer | - | C6 Linker |

| Solubility | DMF, DMSO | DMF, DMSO |

Data sourced from multiple commercial suppliers and may vary slightly.

Table 2: Isomeric Forms of TAMRA Maleimide

| Compound | Description | Key Advantage |

| 5(6)-TAMRA Maleimide | A mixture of the 5- and 6-carboxamide isomers. | Cost-effective for general labeling applications. |

| 5-TAMRA Maleimide | A single, purified 5-carboxamide isomer. | High purity for applications requiring precise labeling. |

| 6-TAMRA Maleimide | A single, purified 6-carboxamide isomer. | High purity for applications requiring precise labeling. |

Bioconjugation Strategies and Characterization of 5 6 Carboxytetramethylrhodamine Conjugates

Covalent Labeling of Biomolecules

The primary method for covalently attaching 5(6)-TAMRA to biomolecules involves the reaction of its carboxyl group with primary amines present on the target molecule. sigmaaldrich.com This is often facilitated by converting the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimidyl (NHS) ester. avantorsciences.comthermofisher.com

Conjugation to Peptides and Proteins via Amine Reactivity

The most common strategy for labeling peptides and proteins with 5(6)-TAMRA is through the reaction of its N-hydroxysuccinimidyl (NHS) ester derivative with primary amines. avantorsciences.comthermofisher.com This amine-reactive reagent targets the N-terminal amine and the ε-amino groups of lysine (B10760008) residues within the peptide or protein sequence. avantorsciences.comlifetein.com The reaction, which forms a stable amide bond, is typically carried out in a buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. thermofisher.comlifetein.com

The degree of labeling (DOL), or the ratio of dye molecules to protein molecules, can be controlled by adjusting the molar ratio of the TAMRA-NHS ester to the protein. lifetein.com While a higher DOL can increase the fluorescence signal, excessive labeling can lead to fluorescence quenching and protein aggregation. lifetein.com For optimal results, it is often recommended to maintain a protein concentration of 2-10 mg/mL during the labeling reaction. medchemexpress.com Following the conjugation reaction, unreacted dye is typically removed using techniques like dialysis or size-exclusion chromatography. medchemexpress.comavantorsciences.com

Research has shown that while isothiocyanate derivatives like TRITC were traditionally used for rhodamine labeling, NHS ester-based conjugation offers more reproducible results. purdue.edu Furthermore, for long peptides (over 30 residues), solid-phase coupling of carboxy-derivatives of TAMRA, activated with reagents like PyAOP or PyBOP, has been shown to achieve high labeling efficiencies. nih.gov

Linkage to Nucleic Acids and Oligonucleotides

5(6)-TAMRA is a popular fluorescent label for nucleic acids and oligonucleotides, finding use in applications such as quantitative PCR and DNA sequencing. lumiprobe.comresearchgate.net The most common method for introducing TAMRA into a synthetic oligonucleotide is through the use of a TAMRA-phosphoramidite reagent during solid-phase synthesis. lumiprobe.comresearchgate.netnih.gov This allows for the precise placement of the dye at the 5' terminus of the oligonucleotide. lumiprobe.com

Alternatively, oligonucleotides can be modified with an amino group, which can then be labeled with a TAMRA-NHS ester post-synthesis. biosearchtech.com It is important to note that the TAMRA dye can be sensitive to the harsh basic conditions, such as aqueous ammonia, often used for deprotection in standard oligonucleotide synthesis. lumiprobe.com Therefore, milder deprotection strategies, such as using a mixture of tert-butylamine, methanol (B129727), and water, are recommended to preserve the integrity of the dye. lumiprobe.comnih.gov

The fluorescence of TAMRA-labeled oligonucleotides can be influenced by the surrounding nucleic acid sequence, with the presence of guanosine (B1672433) (dG) nucleosides in close proximity sometimes leading to a decrease in fluorescence quantum yield. researchgate.netacs.org

Interactive Data Table: Common Reagents for TAMRA Oligonucleotide Labeling

| Reagent | Application | Key Considerations |

| 5(6)-TAMRA Phosphoramidite (B1245037) | 5'-labeling during solid-phase synthesis lumiprobe.comnih.gov | Requires mild deprotection conditions to avoid dye degradation. lumiprobe.com |

| 5(6)-TAMRA NHS Ester | Post-synthesis labeling of amino-modified oligonucleotides biosearchtech.com | Reacts with primary amines on the oligonucleotide. biosearchtech.com |

Conjugation with Antibodies and Avidin (B1170675) Derivatives in Immunochemistry

In the field of immunochemistry, 5(6)-TAMRA is frequently conjugated to antibodies and avidin derivatives like streptavidin for use in a variety of detection and imaging applications, including immunofluorescence, flow cytometry, and ELISA. eurogentec.combioacts.comfluorofinder.comassaygenie.com

The conjugation of 5(6)-TAMRA to antibodies typically involves the use of its NHS ester derivative, which reacts with primary amines on the antibody, primarily on lysine residues. purdue.edufluorofinder.com It is crucial to use purified antibodies, often at a concentration of at least 1 mg/mL, to ensure efficient labeling. purdue.edu The reaction is generally performed in a buffer with a pH of around 8.4. nih.gov The resulting TAMRA-antibody conjugates are stable and can be used for various immunodetection methods. eurogentec.com

Similarly, streptavidin, a protein with a high affinity for biotin, can be covalently labeled with 5(6)-TAMRA. eurogentec.combioacts.commoleculardepot.com These fluorescently labeled streptavidin conjugates are widely used in biotin-streptavidin-based detection systems. bioacts.com The labeling ratio of the fluorophore to the protein is optimized to ensure a strong fluorescent signal without compromising the biotin-binding function of the streptavidin. eurogentec.com

Advanced Bioconjugation Approaches

Beyond traditional amine-reactive chemistry, more advanced strategies have been developed for the conjugation of 5(6)-Carboxytetramethylrhodamine, enabling greater control over the labeling process.

Site-Specific Labeling Methodologies

Site-specific labeling methodologies aim to attach a fluorescent dye to a precise location on a biomolecule, which can be crucial for maintaining the biological activity of the molecule and for certain biophysical studies like FRET. One such method is sortase-mediated transpeptidation. nih.gov This enzymatic approach utilizes the sortase enzyme to recognize a specific peptide motif (e.g., LPXTG) on the target protein and ligate it to a probe, such as an oligoglycine nucleophile that has been pre-labeled with TAMRA. nih.gov This allows for controlled N- or C-terminal labeling of the protein. nih.gov

Another approach involves the use of "click chemistry," specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). dynamic-biosensors.comnih.gov In this method, a biomolecule, such as an antibody, is modified to contain a dibenzocyclooctyne (DBCO) group, which then reacts specifically with an azide-modified TAMRA molecule. nih.gov This reaction is highly efficient and can be performed under physiological conditions. dynamic-biosensors.com

Chemo- and Bioselective Reaction Conditions for Carboxytetramethylrhodamine Coupling

The efficiency and selectivity of 5(6)-TAMRA conjugation can be significantly influenced by the reaction conditions. For amine-reactive labeling with NHS esters, the pH of the reaction buffer is a critical factor. thermofisher.com A pH between 7 and 9 is generally optimal for the reaction with primary amines, while higher pH values can increase the rate of hydrolysis of the NHS ester, reducing the labeling efficiency. thermofisher.com The concentration of the protein or peptide being labeled also plays a role, with higher concentrations favoring the acylation reaction over hydrolysis. thermofisher.com

For thiol-specific labeling, maleimide (B117702) derivatives of TAMRA can be used. aatbio.com These reagents selectively react with the thiol groups of cysteine residues, offering an alternative to amine-reactive labeling, particularly for peptides or proteins where lysine residues are not available or need to be preserved. aatbio.com

In the context of oligonucleotide synthesis, the choice of deprotection conditions is crucial for preserving the TAMRA label. As mentioned previously, the use of mild deprotection cocktails, such as tert-butylamine/methanol/water, is necessary to prevent the degradation of the dye that can occur with stronger bases like ammonium (B1175870) hydroxide. biosearchtech.comlumiprobe.comnih.gov

Integration with Click Chemistry Strategies for Protein Modification

The precise and efficient labeling of proteins is paramount in proteomics and cell biology. Click chemistry, a set of powerful, specific, and biocompatible reactions, provides an exceptional method for conjugating this compound (TMR) to proteins. nih.govbachem.com This strategy typically involves a two-step process where a "clickable" functional group, such as an azide (B81097) or an alkyne, is first introduced into the target protein. nih.govnih.gov Subsequently, a TMR molecule modified with the complementary reactive partner is covalently linked.

A prominent click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this approach, proteins can be metabolically engineered to incorporate an azido-containing amino acid, like L-azidohomoalanine (AHA). thermofisher.com A TMR derivative functionalized with a terminal alkyne group can then be specifically "clicked" onto the azide-modified protein. nih.gov This reaction is known for its high efficiency and mild reaction conditions, which helps in preserving the protein's native structure and function. nih.govbachem.com

For applications in living cells where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. In SPAAC, a TMR molecule is functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group. This modified dye reacts spontaneously with the azide-labeled protein without the need for a metal catalyst. The bioorthogonal nature of both CuAAC and SPAAC ensures that the labeling is highly selective, preventing unwanted side reactions with native amino acid residues. bachem.com This high degree of specificity makes click chemistry a valuable tool for various applications, including the creation of complex, multi-component functionalized systems. bachem.com

Structural and Spectroscopic Characterization of Conjugates

Influence of Conjugation on Fluorescence Properties

The covalent attachment of this compound to a protein can significantly alter its fluorescence characteristics. The local microenvironment surrounding the dye molecule post-conjugation is a key determinant of these changes. Factors such as the polarity of the attachment site, interactions with nearby amino acid residues, and the conformation of the dye-protein complex can all modulate the photophysical properties of TMR. nih.govmuni.cz

Upon conjugation, the fluorescence quantum yield of TMR—a measure of its emission efficiency—can either increase or decrease. For instance, conjugation to bovine serum albumin (BSA) has been shown to reduce the quantum yield of carboxyfluorescein, a related xanthene dye. muni.cz Conversely, if the protein structure shields the dye from solvent quenching, an enhancement in fluorescence can occur. The fluorescence lifetime, which is the average duration the fluorophore stays in its excited state, is also sensitive to the local environment. Studies on TMR-labeled DNA have revealed the existence of multiple conformational states, including fluorescent states with distinct lifetimes and a non-fluorescent "dark" state. nih.gov The distribution of the dye among these states is influenced by environmental factors like temperature and ionic strength. nih.gov

It is also important to note that the absorption and emission spectra of TMR-labeled proteins can vary depending on the labeling location and the degree of substitution. interchim.fr

Table 1: Representative Photophysical Properties of 5(6)-TMR

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~540-560 nm | In Methanol (MeOH) or Dimethyl sulfoxide (B87167) (DMSO) interchim.frbiosearchtech.combiotium.com |

| Emission Maximum (λem) | ~565-583 nm | In Methanol (MeOH) or Dimethyl sulfoxide (DMSO) interchim.frbiosearchtech.combiotium.com |

| Molar Absorptivity (ε) | > 90,000 M⁻¹cm⁻¹ | In Methanol (MeOH) biotium.com |

| Molecular Weight | 430.15 g/mol | biosearchtech.com |

| Formula | C₂₅H₂₂N₂O₅ | biosearchtech.com |

Note: Spectral properties can shift upon conjugation to biomolecules.

Analysis of Isomeric Effects on Conjugate Properties and Reproducibility

This compound is commercially available as a mixture of two structural isomers: 5-carboxytetramethylrhodamine (B559615) and 6-carboxytetramethylrhodamine (B1664190). biosearchtech.comresearchgate.net While these isomers have nearly identical absorption and emission spectra in their free, unconjugated form, their distinct structures can lead to significant differences in the properties of the final bioconjugate. researchgate.netaatbio.comacs.org The key distinction lies in the position of the carboxyl group on the benzoic acid ring, which serves as the attachment point for conjugation.

This minor positional difference between the 5- and 6-isomers can influence the biological and photophysical properties of the resulting conjugates. interchim.fraatbio.com The orientation of the fluorophore relative to the biomolecule can differ, placing the dye in unique microenvironments that affect its fluorescence. nih.gov This can lead to batch-to-batch variability and a lack of reproducibility, which is particularly problematic for sensitive and quantitative applications like Förster Resonance Energy Transfer (FRET). interchim.fraatbio.com

For applications where reproducibility is more critical than the cost of materials, using an isomerically pure form (either the 5- or 6-isomer) is strongly preferred. interchim.fraatbio.com The separation of these isomers, often achieved through chromatography, allows for the production of homogeneous conjugates with more consistent and reliable properties. researchgate.net The use of a single isomer ensures a uniform linkage chemistry, which is crucial for obtaining reproducible results in complex biological experiments. interchim.fraatbio.com

Table 2: Comparison of 5- and 6-Carboxytetramethylrhodamine Isomers

| Feature | 5-Carboxytetramethylrhodamine | 6-Carboxytetramethylrhodamine | Significance in Conjugation |

| Structure | Carboxyl group at the 5-position of the benzoic acid ring. | Carboxyl group at the 6-position of the benzoic acid ring. | The different attachment points can alter the final orientation of the dye on the target molecule. interchim.fr |

| Spectroscopy (Unconjugated) | Shows similar absorption and emission spectra to the 6-isomer. researchgate.netacs.org | Shows similar absorption and emission spectra to the 5-isomer. researchgate.netacs.org | Isomers are difficult to distinguish spectroscopically before conjugation. |

| Conjugate Properties | Can result in conjugates with distinct biological and photophysical properties compared to the 6-isomer. interchim.fraatbio.com | Can result in conjugates with distinct biological and photophysical properties compared to the 5-isomer. interchim.fraatbio.com | The isomeric mixture can produce a heterogeneous population of labeled molecules. |

| Reproducibility | Use of mixed isomers can lead to experimental variability. interchim.fraatbio.com | Use of mixed isomers can lead to experimental variability. interchim.fraatbio.com | Single isomers are recommended for applications requiring high reproducibility. interchim.fraatbio.com |

Photophysical Mechanisms and Environmental Interactions of 5 6 Carboxytetramethylrhodamine

Investigation of Photobleaching and Photodamage Mechanisms

Singlet Oxygen-Mediated Effects in Photodynamic Applications

Photodynamic therapy (PDT) is a therapeutic modality that employs a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit a cytotoxic effect. The underlying principle of PDT involves the excitation of a photosensitizer from its ground state to an excited singlet state upon light absorption. Subsequently, it undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂), a key mediator of cytotoxicity in what is known as a Type II photoprocess. nih.gov Singlet oxygen is a highly reactive oxygen species (ROS) that can induce cellular damage by oxidizing various biomolecules, including lipids, proteins, and nucleic acids, ultimately leading to cell death through mechanisms such as apoptosis and necrosis. nih.govmdpi.com

The effectiveness of a photosensitizer in PDT is largely determined by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. nih.gov Photosensitizers utilized in PDT are typically organic molecules with strong absorption in the visible or near-infrared region, allowing for deeper tissue penetration of light. Common classes of photosensitizers with proven efficacy in PDT include porphyrins, chlorins, bacteriochlorins, and phthalocyanines. nih.gov

While 5(6)-Carboxytetramethylrhodamine is a well-established photosensitizer and a widely used fluorescent label for biomolecules, its specific application in singlet oxygen-mediated photodynamic therapy is not extensively documented in scientific literature. aatbio.comabcam.com Its primary use lies in fluorescence imaging and Förster Resonance Energy Transfer (FRET) applications. aatbio.com The phototoxicity of a compound can arise from various mechanisms, not limited to singlet oxygen generation (Type II), but also through the generation of other reactive oxygen species like superoxide (B77818) and hydroxyl radicals via a Type I mechanism. nih.govnih.gov There is limited specific data available on the singlet oxygen quantum yield of this compound, which is a critical parameter for its potential as a PDT agent. The table below provides examples of singlet oxygen quantum yields for some common photosensitizers used in PDT, for contextual comparison.

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Environment |

| Rose Bengal | ~0.75 | Various |

| Methylene Blue | ~0.52 | Water |

| Protoporphyrin IX | ~0.60 | Various |

| Chlorin e6 | Up to 0.31 (conjugated) | Not specified |

Theoretical and Computational Modeling of Photophysical Behavior

Theoretical and computational methods are invaluable tools for understanding the intricate photophysical properties of fluorescent molecules like this compound (TAMRA). These approaches provide insights into the electronic structure, transition energies, and the influence of the molecular environment on its spectroscopic characteristics. In particular, a combination of Molecular Dynamics (MD) simulations and Time-Dependent Density Functional Theory (TD-DFT) has proven to be a powerful strategy for elucidating the behavior of TAMRA.

A notable challenge in the computational modeling of TAMRA is the accurate prediction of its maximum UV absorption peak, which is experimentally observed at approximately 550 nm. Standard TD-DFT calculations, even with various functionals, have been found to significantly underestimate this value by around 100 nm. This discrepancy arises from the inherent structural flexibility of the TAMRA molecule, particularly the rotation of the dimethylamine (B145610) groups.

To address this, a combined approach is employed. MD simulations are first performed to model the dynamic behavior of TAMRA in a specific environment, such as in water. These simulations capture the conformational flexibility and the explicit interactions with solvent molecules. Snapshots from these MD trajectories, representing a thermally equilibrated ensemble of structures, are then used for subsequent TD-DFT calculations. This method, which accounts for the dynamic nature of the molecule, has been shown to yield UV absorption spectra that are in much closer agreement with experimental results.

One study highlighted the effectiveness of this combined MD and TD-DFT approach. The key findings are summarized in the table below:

| Computational Method | Key Finding |

| Standard TD-DFT | Underestimates the maximum absorption peak by ~100 nm. |

| Molecular Dynamics (MD) Simulations | Captures the crucial rotational flexibility of the dimethylamine groups. |

| Combined MD and TD-DFT | Produces absorption spectra in close agreement with experimental data by using MD snapshots for TD-DFT calculations. |

Furthermore, these computational studies have explored the effect of conjugating TAMRA to biomolecules, such as peptides. The findings indicate that the fundamental absorption characteristics of the TAMRA chromophore are not significantly altered upon conjugation. This is a critical piece of information for the application of TAMRA as a fluorescent label, as it suggests that its photophysical properties remain relatively stable and predictable when attached to a target molecule.

Advanced Spectroscopic and Imaging Applications Utilizing 5 6 Carboxytetramethylrhodamine

Fluorescence Resonance Energy Transfer (FRET) Methodologies

FRET is a distance-dependent, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. The efficiency of this transfer is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This characteristic makes FRET an invaluable tool for studying molecular interactions and conformational changes in biological systems. 5(6)-Carboxytetramethylrhodamine is frequently employed as the acceptor in FRET pairs, often with a fluorescein (B123965) derivative like 6-carboxyfluorescein (B556484) (FAM) as the donor.

Design and Application in Nucleic Acid Ligand Screening

FRET-based assays are a powerful high-throughput screening (HTS) methodology for identifying compounds that bind to and stabilize specific nucleic acid secondary structures. nih.govnih.gov In a typical assay, an oligonucleotide capable of forming a secondary structure is dually labeled with a FRET donor (e.g., FAM) at one terminus and an acceptor (e.g., TAMRA) at the other. nih.govsigmaaldrich.com When the nucleic acid is in its folded conformation, the donor and acceptor are in close proximity, resulting in efficient FRET and a high acceptor emission signal.

The stability of these structures can be assessed using FRET melting assays. nih.govsigmaaldrich.com In this setup, the fluorescence of the donor is monitored as the temperature is increased. nih.gov As the structure unfolds (melts), the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency and a corresponding increase in donor fluorescence. The melting temperature (Tm) is the temperature at which half of the nucleic acid is in the unfolded state.

The primary application of this methodology is to screen for ligands that stabilize these secondary structures. The binding of a ligand to the nucleic acid structure increases its thermal stability, resulting in a higher melting temperature. The change in melting temperature (ΔTm) serves as a quantitative measure of the ligand's stabilizing effect. nih.gov This approach allows for the rapid screening of large compound libraries for potential therapeutic agents that target specific DNA or RNA structures. nih.govnih.gov

| FRET Pair Component | Role in Nucleic Acid Ligand Screening |

| Donor (e.g., FAM) | Emits fluorescence that is quenched when in close proximity to the acceptor. Its fluorescence increases as the nucleic acid structure unfolds. |

| Acceptor (e.g., 5(6)-TAMRA) | Accepts energy from the donor in the folded state, leading to its own fluorescence emission and quenching of the donor. |

| Nucleic Acid | Forms a secondary structure that brings the donor and acceptor into close proximity, enabling FRET. |

| Ligand | A small molecule that, upon binding, stabilizes the nucleic acid structure, leading to an increase in its melting temperature (Tm). |

FRET Studies of DNA and RNA Secondary Structures (e.g., G-quadruplexes)

Beyond ligand screening, FRET utilizing 5(6)-TAMRA is a crucial technique for elucidating the structural dynamics of complex nucleic acid secondary structures, such as G-quadruplexes. nih.gov G-quadruplexes are non-canonical structures formed in guanine-rich sequences and are implicated in various cellular processes, including the regulation of gene expression. nih.gov

In these studies, a nucleic acid sequence prone to forming a G-quadruplex is labeled with a FRET donor and acceptor, such as FAM and TAMRA. nih.gov The formation of the G-quadruplex brings the ends of the oligonucleotide into proximity, facilitating FRET. The efficiency of FRET provides a real-time measurement of the folding and unfolding dynamics of the G-quadruplex. nih.gov

This technique has been instrumental in:

Characterizing the folding and unfolding kinetics of G-quadruplexes under various conditions.

Investigating the influence of cations , which are known to stabilize G-quadruplex structures.

Probing the conformational heterogeneity of these structures.

For instance, FRET studies have been used to investigate the structure of the hammerhead ribozyme. By labeling the ends of the RNA strands with 5-carboxyfluorescein (B1664652) (donor) and 5-carboxytetramethylrhodamine (B559615) (acceptor), researchers have been able to deduce the relative spatial orientation of the helical segments of the ribozyme in solution. cgohlke.com Similarly, FRET has been employed to demonstrate the bending of DNA and RNA helices containing bulge loops. cgohlke.com

Use as an Acceptor Fluorophore in FRET Systems

The widespread use of this compound as an acceptor in FRET systems is due to its excellent spectral overlap with common donor fluorophores, particularly those in the green-yellow region of the spectrum like FAM. nih.govmobitec.com The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor for efficient energy transfer to occur.

Key characteristics of 5(6)-TAMRA that make it an effective FRET acceptor include:

Broad absorption spectrum: This allows for efficient energy transfer from a variety of donors.

High quantum yield: This contributes to a strong acceptor emission signal upon FRET.

Good photostability: This enables prolonged observation without significant signal degradation.

The choice of the FRET pair is critical for the success of the experiment. The FAM-TAMRA pair is one of the most commonly used and well-characterized FRET pairs in nucleic acid research due to its favorable spectral properties and the commercial availability of labeled oligonucleotides. nih.govsigmaaldrich.com

Luminescence Resonance Energy Transfer (LRET) and Related Techniques

LRET is a technique analogous to FRET, but it utilizes a luminescent donor, typically a lanthanide chelate, instead of a fluorescent donor. Lanthanide chelates have long luminescence lifetimes, which allows for time-gated detection. This eliminates the background fluorescence from directly excited acceptors or other fluorescent species in the sample, leading to a significant improvement in the signal-to-noise ratio.

Development of LRET Systems for Biomolecule Detection

This compound is a suitable acceptor for LRET systems due to its absorption spectrum overlapping with the emission of several common lanthanide donors. scientificlabs.co.uk The long-lived emission of the lanthanide donor excites the TAMRA acceptor, which then emits its characteristic fluorescence.

The primary advantage of using LRET with a TAMRA acceptor is the ability to perform highly sensitive and specific detection of biomolecules, even in complex biological samples. The time-gated detection effectively removes the short-lived background fluorescence, allowing for the detection of very low concentrations of the target molecule. These systems are particularly valuable for in vitro diagnostics and cellular imaging applications where high sensitivity is paramount.

Fluorescence Intensity Distribution Analysis (FIDA)

Fluorescence Intensity Distribution Analysis (FIDA) is a powerful technique for studying the size and brightness of fluorescently labeled molecules in solution. It measures the fluctuations in fluorescence intensity as molecules diffuse through a small observation volume. By analyzing the distribution of these intensity fluctuations, FIDA can provide information about the concentration, aggregation state, and interactions of the labeled molecules.

This compound can be used as a fluorescent probe in FIDA experiments. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com For example, in two-dimensional fluorescence intensity distribution analysis (2D-FIDA), two different fluorescently labeled molecules can be studied simultaneously. By labeling one molecule with TAMRA and another with a spectrally distinct fluorophore, their individual and joint distributions can be analyzed to study their interactions.

This technique is particularly useful for:

Characterizing protein-protein interactions.

Studying the formation of protein aggregates.

Investigating the binding of small molecules to proteins.

The brightness of the TAMRA fluorophore and its ability to be conjugated to a wide range of biomolecules make it a valuable tool for FIDA studies.

Application of 2D-FIDA for Biomolecular Interactions

Two-dimensional fluorescence intensity distribution analysis (2D-FIDA) is a powerful statistical method used to quantify the absolute concentration and brightness of fluorescently labeled species in a solution. This compound is frequently employed as a fluorescent probe in 2D-FIDA applications to study biomolecular interactions. sigmaaldrich.com The principle of 2D-FIDA involves analyzing the fluorescence fluctuations as molecules diffuse through a tiny, open observation volume. By creating a 2D histogram of the intensity signals from two detectors, one can distinguish between different fluorescent species based on their molecular brightness.

In a typical biomolecular interaction study, such as a peptide binding to a larger protein, one of the components is labeled with this compound. The unbound, labeled molecule will have a specific molecular brightness. Upon binding, the brightness of the resulting complex may change. 2D-FIDA allows researchers to simultaneously measure the concentration and brightness of both the free and the bound labeled molecules, thereby enabling the determination of binding affinities and stoichiometries. This technique is particularly valuable for investigating interactions involving molecules like cell-penetrating peptides (CPPs). sigmaaldrich.com

Methodologies for Monitoring Heterogeneous Brightness Profiles

The fluorescence emission of a dye like this compound is not always uniform and can exhibit heterogeneous brightness profiles, especially when conjugated to biomolecules. This heterogeneity arises from the dye's sensitivity to its immediate microenvironment. Factors such as solvent polarity, quenching effects, and conformational states of the host biomolecule can alter the fluorescence lifetime and quantum yield, leading to variations in brightness.

Fluorescence lifetime measurements are a key methodology for monitoring these heterogeneous profiles. For instance, studies on DNA molecules labeled at the 5' end with 5-carboxytetramethylrhodamine (TMRh) have revealed the existence of multiple, well-defined conformational states. cgohlke.com These states are distinguishable by their distinct fluorescence lifetimes, indicating that the dye experiences different local environments. By monitoring these lifetime distributions, researchers can gain insight into the structural dynamics of the biomolecule.

The table below summarizes findings from fluorescence lifetime experiments on TMRh-labeled DNA, illustrating the distinct states that can be monitored. cgohlke.com

| DNA Type | Observed State | Fluorescence Lifetime Range (ns) |

| Single-Stranded | Fluorescent State 1 | 0.5 - 1.0 |

| Single-Stranded | Fluorescent State 2 | 2.5 - 3.0 |

| Double-Stranded | Fluorescent State 1 | 0.5 - 1.0 |

| Double-Stranded | Fluorescent State 2 | 2.5 - 3.0 |

This table presents data on the distinct fluorescent states of 5-carboxytetramethylrhodamine-labeled DNA, identified through fluorescence lifetime experiments. The different lifetimes reflect the heterogeneous environments experienced by the dye. cgohlke.com

Single-Molecule Fluorescence (SMF) Studies

Single-molecule fluorescence (SMF) techniques have revolutionized the study of biological and chemical processes by allowing the observation of individual molecules, thereby avoiding the averaging inherent in ensemble measurements. nih.gov this compound is a suitable fluorophore for many SMF applications.

Spectrally Resolved Single-Molecule Imaging Techniques

Standard single-molecule localization microscopy (SMLM) determines the position of a molecule with high precision but typically loses information about its spectral properties. nih.gov Spectrally resolved SMLM (sSMLM) addresses this by incorporating a dispersive element into the optical detection pathway to simultaneously capture both spatial and spectral information from single emitters. nih.govfrontiersin.org

One common implementation involves placing a low-dispersion transmission grating or a prism near the image plane of the microscope. nih.govfrontiersin.org This setup splits the emission from a single this compound molecule into two signals on the detector:

A non-dispersed '0th order' diffraction spot, which is used to determine the molecule's precise location. nih.gov

A '1st order' diffraction pattern, where the light is spatially separated according to its wavelength. nih.gov

By measuring the distance between the 0th and 1st order spots, the peak emission wavelength of the individual molecule can be accurately calculated. nih.gov This technique enables researchers to distinguish between different fluorophores with overlapping emission profiles or to detect environmentally-induced spectral shifts in a single this compound molecule.

Applications in Chemical Reaction Mechanism Probing

Single-molecule fluorescence is a powerful tool for probing the mechanisms of chemical reactions, as it allows for the direct, real-time observation of individual reaction events and transient intermediates that are obscured in bulk studies. nih.govfrontiersin.org By strategically labeling a reactant or catalyst with this compound, changes in the dye's fluorescence can be used to report on the progress of a reaction.

A key application is in the study of enzymes and ribozymes. For example, Fluorescence Resonance Energy Transfer (FRET) at the single-molecule level (smFRET) has been used to probe the structure and conformational dynamics of the hammerhead ribozyme. cgohlke.com In these experiments, synthetic ribozyme constructs were labeled with a donor fluorophore (5-carboxyfluorescein) and an acceptor, 5-carboxytetramethylrhodamine. cgohlke.com The efficiency of energy transfer between the donor and acceptor is exquisitely sensitive to the distance between them, on the order of nanometers. By monitoring the FRET efficiency of individual ribozyme molecules, researchers can observe conformational changes in real-time, providing direct insight into the structural rearrangements that are essential for its catalytic function. frontiersin.org This approach allows for the elucidation of reaction pathways and the identification of short-lived intermediate states that are fundamental to the chemical mechanism. nih.gov

Applications in Biological Research Methodologies

Cellular and Subcellular Imaging Approaches

The strong fluorescent signal of TAMRA makes it a valuable tool for various microscopic techniques aimed at visualizing cellular components and their dynamic processes. nih.gov

TAMRA is employed as a fluorescent probe for imaging and tracking molecules and structures within living cells. It can be conjugated to molecules such as cell-penetrating peptides (CPPs) to study their distribution and internalization. The lipophilic nature of some rhodamine derivatives allows them to be used as membrane dyes for long-term fluorescent cell labeling and tracking studies. While TAMRA itself may have limitations in crossing cell membranes, specialized, cell-permeable derivatives have been developed for no-wash live-cell microscopy. researchgate.net These probes exist in a dynamic equilibrium between a cell-permeable non-fluorescent (spirocyclic) state and a fluorescent (zwitterionic) state, enabling visualization of subcellular structures in living cells without the need for wash-out steps. researchgate.net

Table 1: Properties of TAMRA Derivatives for Live-Cell Imaging

| Property | Description | Relevance to Live-Cell Imaging |

|---|---|---|

| Cell Permeability | The ability to cross the plasma membrane of living cells. | Essential for labeling intracellular targets without requiring disruptive techniques like microinjection or permeabilization. elifesciences.org |

| Fluorogenicity | The capacity to increase in fluorescence intensity upon binding to a target or entering a specific cellular environment. | Reduces background noise from unbound probes, enhancing the signal-to-noise ratio for clearer imaging. researchgate.net |

| Photostability | Resistance to photobleaching or fading upon exposure to excitation light. | Allows for longer-term imaging and tracking of cellular processes without significant signal loss. elifesciences.org |

| Bright Fluorescence | High quantum yield and extinction coefficient, resulting in a strong fluorescent signal. | Enables detection of low-abundance targets and provides high-contrast images. nih.gov |

Visualizing the complex and transient interactions between proteins in their native cellular environment is crucial for understanding signal transduction and other biological pathways. nih.gov Fluorescence-based imaging techniques are particularly powerful for studying these dynamics in living cells. nih.gov

One of the primary methods for studying protein interactions at the nanometer scale is Förster Resonance Energy Transfer (FRET). nih.gov FRET is a distance-dependent physical process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. einsteinmed.edu 5(6)-Carboxytetramethylrhodamine is often used as an acceptor fluorophore in FRET pairs. For instance, it can be paired with a donor like 5-carboxyfluorescein (B1664652). cgohlke.com When two proteins, each labeled with one of the FRET partners, come into close proximity (typically 1-10 nm), energy transfer occurs, leading to a measurable change in the fluorescence signal. This allows researchers to detect and quantify protein-protein interactions in real-time within living cells. nih.govcgohlke.com

Another technique, Bimolecular Fluorescence Complementation (BiFC), can also be used to visualize protein interactions. nih.gov This method involves splitting a fluorescent protein into two non-fluorescent fragments and fusing each to a protein of interest. If the two proteins interact, the fragments are brought together, allowing the fluorescent protein to refold and emit a signal, thereby "capturing" the interaction. nih.govfrontiersin.org

Immunofluorescence (IF) is a cornerstone technique for visualizing the location of specific proteins within a cell. To detect intracellular proteins, the cell membrane must be made permeable to allow antibodies to enter. bio-rad-antibodies.com This typically involves a fixation step to preserve the cell's structure, followed by a permeabilization step using detergents. bio-rad-antibodies.com

In a typical indirect immunofluorescence protocol, a primary antibody binds specifically to the target protein. Subsequently, a secondary antibody, which is conjugated to a fluorophore like TAMRA, is used to detect the primary antibody. The bright fluorescence of TAMRA allows for the precise localization of the target protein within the cellular architecture when viewed under a fluorescence microscope. The choice of fixative, such as formaldehyde, and permeabilization agent is critical as it can affect the integrity of the target epitope and the accessibility of the antibody. bio-rad-antibodies.com

Flow Cytometry and Cell Population Analysis

Flow cytometry is a powerful technology used to measure and analyze the characteristics of individual cells within a heterogeneous population. jcvi.orgnih.gov It allows for the rapid analysis of thousands of cells per second as they pass in a fluid stream through a laser beam. nih.gov

This compound is used in flow cytometry applications, often to quantify the uptake of labeled molecules by cells. nih.gov For example, by conjugating TAMRA to a cell-penetrating peptide, researchers can use flow cytometry to measure the fluorescence intensity of individual cells, providing a quantitative measure of the peptide's internalization across a large cell population. nih.gov This technique is valuable for comparing the efficiency of different delivery vectors or for studying the mechanisms of cellular uptake. The data generated can be used to create histograms that show the distribution of fluorescence intensity across the cell population, allowing for the identification of distinct subpopulations with different levels of uptake. thermofisher.com

Table 2: Parameters Analyzed in Flow Cytometry Using TAMRA-Conjugates

| Parameter | Description | Application Example |

|---|---|---|

| Fluorescence Intensity | The amount of light emitted by the TAMRA fluorophore on or in a cell. | Quantifying the cellular uptake of a TAMRA-labeled peptide or drug. nih.gov |

| Percentage of Positive Cells | The proportion of cells in a population that exhibit fluorescence above a background threshold. | Determining the efficiency of a transfection or cell-labeling protocol. |

| Cell Cycle Analysis | Used in conjunction with DNA-binding dyes to correlate molecule uptake with specific phases of the cell cycle. thermofisher.com | Investigating if the internalization of a TAMRA-labeled compound is cell-cycle dependent. |

Nucleic Acid-Based Research

TAMRA is also a valuable tool for investigating the interactions between nucleic acids and proteins, which are fundamental to processes like gene transcription and DNA replication. abcam.com

Understanding how proteins, such as transcription factors, bind to specific DNA sequences is critical for elucidating gene regulation. harvard.edu TAMRA can be covalently linked to DNA oligonucleotides to study these interactions. cgohlke.com

One common method is the Fluorescence Polarization (FP) assay. This technique relies on the principle that a small, fluorescently-labeled molecule (like a TAMRA-labeled DNA oligomer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When a larger protein binds to the labeled DNA, the tumbling of the complex slows down significantly, leading to an increase in the polarization of the fluorescence. By titrating a protein of interest against a fixed concentration of TAMRA-labeled DNA and measuring the change in fluorescence polarization, researchers can determine the binding affinity, often expressed as the dissociation constant (KD). nih.gov

Additionally, FRET can be employed to study conformational changes in DNA or RNA upon protein binding. By labeling a nucleic acid at two different positions with a FRET donor and an acceptor like TAMRA, changes in the distance between these points can be monitored. cgohlke.com This has been used to study the bending of DNA helices and the structure of ribozymes. cgohlke.com

Table 3: Common Compounds Mentioned

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| This compound | TAMRA, TMR |

| 5-carboxyfluorescein | FAM |

| Propidium iodide | PI |

| Formaldehyde | - |

| Acridine orange | - |

Quantitative PCR and RT-PCR Applications

This compound (TAMRA) has been a cornerstone in the development and application of quantitative real-time polymerase chain reaction (qPCR) and reverse transcription PCR (RT-PCR). nih.govabmgood.comneb-online.de Its primary role in these methodologies is as a quencher dye in hydrolysis probe-based assays, most notably in the TaqMan™ probe system. abmgood.com

In this system, an oligonucleotide probe is synthesized to be complementary to a specific sequence within the target DNA amplicon. This probe is dually labeled, typically with a reporter fluorophore, such as fluorescein (B123965) (FAM), at its 5' end and a quencher dye, such as TAMRA, at its 3' end. The close proximity of the reporter and quencher dyes on the intact probe results in the suppression of the reporter's fluorescence through Förster Resonance Energy Transfer (FRET).

During the PCR amplification, the 5' to 3' exonuclease activity of the Taq DNA polymerase cleaves the probe that has hybridized to the target DNA. abmgood.com This enzymatic cleavage separates the reporter dye from the quencher dye, leading to an increase in the reporter's fluorescence. abmgood.com The intensity of the fluorescence signal is directly proportional to the amount of PCR product generated, allowing for the real-time quantification of the target nucleic acid. nih.govabmgood.com

The selection of TAMRA as a quencher is based on the significant overlap between its absorption spectrum and the emission spectrum of common reporter dyes like FAM. This spectral overlap is crucial for efficient FRET-based quenching.

Below is a table summarizing the key components of a typical hydrolysis probe used in qPCR:

| Component | Function | Example |

| Reporter Dye | Emits fluorescence upon excitation when unquenched. | Fluorescein (FAM) |

| Oligonucleotide Probe | Binds to a specific target sequence on the amplicon. | Sequence-specific oligo |

| Quencher Dye | Absorbs the emission energy of the reporter dye when in close proximity. | This compound (TAMRA) |

| Minor Groove Binder (optional) | Increases the melting temperature (Tm) of the probe, allowing for the use of shorter probes. | MGB |

Fluorescence in Situ Hybridization (FISH)

In the field of cytogenetics and molecular pathology, this compound is utilized as a fluorescent label for oligonucleotide probes in Fluorescence in Situ Hybridization (FISH). plos.orgnih.govyoutube.com FISH is a powerful technique that allows for the visualization and localization of specific DNA or RNA sequences within the context of a whole cell or tissue sample. nih.govyoutube.com

Oligonucleotide probes, which are short sequences of nucleic acids complementary to the target sequence of interest, are covalently labeled with fluorescent molecules like TAMRA. plos.org These labeled probes are then hybridized to the denatured DNA or RNA in the sample. The sites of hybridization can be visualized under a fluorescence microscope, revealing the location of the target sequence. youtube.com

The choice of fluorophore is critical in FISH applications, and TAMRA's bright orange-red fluorescence provides excellent contrast and signal-to-noise ratio, making it suitable for detecting specific genetic elements. It can be used in multicolor FISH experiments where different probes labeled with distinct fluorophores are used to simultaneously detect multiple targets.

The process of labeling an oligonucleotide probe with TAMRA typically involves the use of its amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, which readily react with primary amine groups introduced at the 5' or 3' end of the oligonucleotide during its synthesis.

Studies of DNA Hybridization and Oligonucleotide Properties

This compound is a valuable tool for investigating the fundamental properties of DNA hybridization and the behavior of oligonucleotides. By labeling oligonucleotides with TAMRA, researchers can monitor hybridization events and study the structural dynamics of DNA duplexes. nih.govrsc.org

Upon hybridization of a TAMRA-labeled oligonucleotide to its complementary strand, changes in the fluorescence properties of the dye can be observed. nih.gov These changes can be in the form of fluorescence quenching or enhancement, or shifts in the emission spectrum, depending on the local environment of the dye within the DNA duplex. For instance, interactions between TAMRA and specific nucleobases, such as guanosine (B1672433), can lead to fluorescence quenching. nih.gov

These fluorescence changes can be exploited to determine various parameters of DNA hybridization, including:

Melting Temperature (Tm): By monitoring the fluorescence of a TAMRA-labeled oligonucleotide as a function of temperature, the melting temperature at which 50% of the duplex DNA dissociates can be accurately determined.

Hybridization Kinetics: The rate of association and dissociation of DNA strands can be followed in real-time by observing the changes in fluorescence.

Thermodynamic Parameters: Detailed thermodynamic data, such as enthalpy and entropy of hybridization, can be derived from temperature-dependent fluorescence measurements.

Furthermore, TAMRA-labeled oligonucleotides are instrumental in FRET-based studies of DNA conformation and interactions. nih.gov By pairing TAMRA with a suitable donor fluorophore, the distance between two labeled points on a DNA molecule can be measured, providing insights into DNA bending, folding, and interactions with other molecules.

RNA Aptamer Structural and Functional Studies

The study of RNA aptamers, which are short RNA molecules that can bind to specific target molecules with high affinity and specificity, has been significantly advanced by the use of this compound. nih.govresearchgate.netnih.gov TAMRA and its derivatives are used as fluorescent probes to investigate the structure, folding, and ligand-binding properties of RNA aptamers. nih.gov

In some cases, the binding of a TAMRA-labeled ligand to its corresponding RNA aptamer can lead to a significant change in the fluorescence of the dye. nih.gov This change can be a "light-up" effect, where the fluorescence is enhanced upon binding, or a quenching effect. These fluorescence responses form the basis for developing biosensors and diagnostic tools based on RNA aptamers.

Structural studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into how RNA aptamers recognize and bind to TAMRA. nih.govnih.gov For example, the crystal structure of the RhoBAST RNA aptamer in complex with 5-carboxytetramethylrhodamine (B559615) reveals that the dye binds in a specific pocket formed by the RNA, where it is stabilized by stacking interactions and hydrogen bonds. nih.gov

These structural and functional studies are crucial for understanding the principles of RNA-ligand recognition and for the rational design of new RNA aptamers with improved properties for various applications in biotechnology and medicine.

Peptide and Protein Research

Studies on Cell-Penetrating Peptide Distribution and Function

This compound is widely employed as a fluorescent tracer to study the distribution and function of cell-penetrating peptides (CPPs). nih.govplos.orgnih.govresearchgate.net CPPs are short peptides that have the ability to cross cellular membranes and deliver various cargo molecules, such as drugs, nucleic acids, and proteins, into cells. plos.orgresearchgate.net

By covalently labeling a CPP with TAMRA, researchers can visualize its uptake, intracellular trafficking, and final destination within living cells using fluorescence microscopy. This allows for the investigation of the mechanisms of CPP-mediated delivery, which can include direct translocation across the plasma membrane or endocytic pathways. nih.gov

The bright and photostable fluorescence of TAMRA makes it an ideal label for these studies, enabling long-term imaging and tracking of CPPs. The quantitative analysis of fluorescence intensity can also provide information on the efficiency of cellular uptake and the concentration of the CPP in different cellular compartments.

Below is a table listing some examples of CPPs that have been studied using TAMRA labeling:

| Cell-Penetrating Peptide | Origin |

| Tat | HIV-1 Tat protein |

| Antennapedia (Antp) | Drosophila Antennapedia homeodomain |

| Transportan | Chimeric peptide |

| Maurocalcine (MCa) | Scorpion venom |

| pVEC | Murine vascular endothelial-cadherin |

| SynB3 | Protegrin I analog |

Protein Structural Studies using Labeled Conjugates

The conjugation of this compound to proteins is a valuable technique for investigating protein structure, dynamics, and interactions. nih.govnih.govbiocompare.commdpi.com TAMRA can be used as a donor or acceptor fluorophore in FRET experiments to measure distances between specific sites on a protein or between interacting proteins. nih.gov

By site-specifically labeling a protein with TAMRA and a suitable FRET partner, conformational changes in the protein can be monitored in real-time. This has been applied to study protein folding, enzyme kinetics, and receptor-ligand interactions.

Furthermore, covalent labeling of proteins with TAMRA can be used in conjunction with mass spectrometry to probe the solvent accessibility of different regions of a protein. nih.govmdpi.com The extent of labeling at specific amino acid residues can provide information about which parts of the protein are exposed on the surface and which are buried in the core or at protein-protein interfaces. nih.gov This approach, known as covalent labeling-mass spectrometry (CL-MS), is a powerful tool for mapping protein topology and interaction sites. nih.govmdpi.com

The choice of reactive derivative of TAMRA is important for protein labeling. For example, maleimide (B117702) derivatives of TAMRA are commonly used to specifically label cysteine residues, while NHS esters are used to label lysine (B10760008) residues and the N-terminus. biocompare.com

Developmental Biology and Cell Migration Studies

This compound and its derivatives have proven to be instrumental in studying the complex processes of cell development and migration in developmental biology, particularly in the investigation of nematocytes in cnidarians like Hydra vulgaris. Nematocytes are the specialized stinging cells that are crucial for prey capture and defense in these organisms.

In a key study, a derivative of tetramethylrhodamine (B1193902), tetramethyl-rhodamine-6-iso-thiocyanate (TRITC), was used to selectively label structural components within the cysts of late-stage nematoblasts (the precursors to mature nematocytes). biologists.com This labeling did not appear to harm the viability or behavior of the Hydra polyps, and the labeled nematoblasts proceeded to develop into mature nematocytes in a seemingly normal fashion. biologists.com

This selective labeling provides a powerful tool for tracking the final stages of nematocyte maturation, their migration from the body column to the tentacles, and their eventual installation into battery cells. Researchers were able to monitor the temporal appearance of these fluorescently labeled nematocytes in different parts of the polyp, allowing for direct and quantitative studies of nematocyte turnover. biologists.com The covalent nature of the rhodamine labeling ensures that the fluorescence persists throughout the lifespan of the nematocyte, simplifying the direct observation and analysis of their migration in vivo. biologists.com

The use of such fluorescent dyes facilitates time-lapse video microscopy, enabling the detailed analysis of nematocyte migration without significant photobleaching over several hours. biologists.com This methodology has opened new avenues for investigating the regulation and mechanisms of nematocyte supply and migration within the organism. biologists.com

The following table outlines the temporal appearance of TRITC-labeled nematocytes in the body column and tentacles of Hydra, indicating the dynamics of nematocyte turnover and migration.

| Time After Labeling | Percentage of Fluorescent Nematocytes in Body Column | Percentage of Fluorescent Nematocytes in Tentacles |

| Day 1 | High | Low |

| Day 2 | Decreasing | Increasing |

| Day 3 | Low | High |

| Day 4 | Very Low | Peak |

| Day 5 | Negligible | Decreasing |

This table demonstrates the progression of newly matured, fluorescently-labeled nematocytes from the body column to the tentacles over several days, providing a quantitative measure of their turnover and migration.

Biosensor Development Incorporating 5 6 Carboxytetramethylrhodamine

Design Principles for Fluorescent Biosensors

Fluorescent biosensors are powerful analytical tools that transduce a biological recognition event into a measurable optical signal. The core design principle involves the modulation of a fluorophore's emission characteristics—such as intensity, lifetime, or polarization—in response to the presence or concentration of a specific analyte. This modulation is typically achieved by coupling a fluorescent molecule, like 5(6)-Carboxytetramethylrhodamine, to a biological recognition element, such as a protein or nucleic acid.

One of the fundamental mechanisms employed in fluorescent biosensor design is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nanometers). The efficiency of this energy transfer is exquisitely sensitive to the distance between and the relative orientation of the two fluorophores. This principle is widely used to monitor dynamic biological processes, including protein-protein interactions and conformational changes.

Another critical design principle is Photoinduced Electron Transfer (PeT). In PeT-based sensors, the fluorescence of a fluorophore is "quenched" or turned off by a nearby electron-donating or electron-withdrawing group. The binding of an analyte to the recognition element can disrupt this quenching interaction, leading to a "turn-on" of fluorescence. The selection of a fluorophore with a high quantum yield and photostability, such as TAMRA, is crucial for the sensitivity of these biosensors. The carboxylic acid group of this compound provides a convenient handle for its covalent attachment to biomolecules, making it a popular choice for the construction of such biosensors.

Integration into Quenchbody Biosensors for Antigen Quantification